4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid

Bioanalytical method validation LC-MS/MS Therapeutic drug monitoring

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid (CAS 859282-11-4, molecular weight 302.29 g/mol, formula C₁₄H₁₇F₃N₂O₂) is the amide hydrolysis metabolite (M3) of the Bcr-Abl tyrosine kinase inhibitor flumatinib and a characterized impurity reference standard for flumatinib mesylate drug substance. It is structurally distinct from the parent drug flumatinib and the N-desmethyl metabolite M1, existing as the free carboxylic acid form that can be procured as the free acid (CAS 859282-11-4) or the dihydrochloride salt (CAS 859027-02-4).

Molecular Formula C14H17F3N2O2
Molecular Weight 302.29 g/mol
CAS No. 859282-11-4
Cat. No. B3158610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid
CAS859282-11-4
Molecular FormulaC14H17F3N2O2
Molecular Weight302.29 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)C(F)(F)F
InChIInChI=1S/C14H17F3N2O2/c1-18-4-6-19(7-5-18)9-11-3-2-10(13(20)21)8-12(11)14(15,16)17/h2-3,8H,4-7,9H2,1H3,(H,20,21)
InChIKeyZCQQMOIFWQOICM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid (CAS 859282-11-4): A Reference-Standard Flumatinib Metabolite for Pharmaceutical and Bioanalytical Procurement


4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid (CAS 859282-11-4, molecular weight 302.29 g/mol, formula C₁₄H₁₇F₃N₂O₂) is the amide hydrolysis metabolite (M3) of the Bcr-Abl tyrosine kinase inhibitor flumatinib and a characterized impurity reference standard for flumatinib mesylate drug substance [1]. It is structurally distinct from the parent drug flumatinib and the N-desmethyl metabolite M1, existing as the free carboxylic acid form that can be procured as the free acid (CAS 859282-11-4) or the dihydrochloride salt (CAS 859027-02-4) .

Why 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid Cannot Be Substituted by Common Flumatinib Analogs or Generic Benzoic Acid Derivatives


This compound differs fundamentally from its closest analogs—flumatinib (parent drug) and N-desmethyl flumatinib (M1 metabolite)—in three critical properties that preclude generic substitution: (i) it is pharmacologically inactive whereas M1 retains Bcr-Abl inhibitory activity [1]; (ii) it exhibits a markedly shorter plasma half-life (~7.4 h vs. ~16.9 h for flumatinib and ~18.6 h for M1) and ~87% lower systemic exposure (AUC) [2]; and (iii) high-fat diet produces opposite effects on its plasma exposure (Cmax decreases by 36.5%) compared to flumatinib (Cmax increases by 181.6%) and M1 (Cmax increases by 88.6%) [3]. Generic benzoic acid derivatives (e.g., 3-(trifluoromethyl)benzoic acid) lack the 4-((4-methylpiperazin-1-yl)methyl) substituent that defines this compound's unique chromatographic retention and mass spectrometric fragmentation, making them unsuitable as reference standards for flumatinib impurity profiling [4].

Quantitative Differentiation Evidence for 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid (M3) vs. Flumatinib and M1 Metabolite


Differential LC-MS/MS Linearity Range, Precision, and Accuracy for M3 vs. Flumatinib and M1 in Human Plasma

In a validated LC-MS/MS method for simultaneous determination of flumatinib, M1, and M3 in human plasma, the linear range for M3 (0.200–200 ng/mL) was positioned between M1 (0.100–100 ng/mL) and flumatinib (0.400–400 ng/mL), while precision and accuracy for M3 (RSD <10.6%, RE ±9.9%) were the poorest of the three analytes [1]. Specifically, M3 accuracy (±9.9% RE) was 4.5-fold worse than flumatinib (±2.2% RE) and 1.65-fold worse than M1 (±6.0% RE).

Bioanalytical method validation LC-MS/MS Therapeutic drug monitoring

Single-Dose Pharmacokinetic Differentiation: M3 Exhibits 87% Lower Systemic Exposure and 56% Shorter Half-Life vs. Flumatinib in CML Patients

Following a single oral 400 mg dose of flumatinib mesylate in CML-CP patients, M3 achieved a mean Cmax of 7.0 ± 1.9 ng/mL, AUC₀₋ₜ of 68.4 ± 29.0 h·ng/mL, and elimination half-life (t½) of 7.4 ± 2.7 h, representing a 81.6% lower Cmax, 87.2% lower AUC, and 56.2% shorter t½ compared to the parent drug flumatinib (Cmax 38.0 ± 12.5 ng/mL, AUC₀₋ₜ 536.3 ± 179.9 h·ng/mL, t½ 16.9 ± 2.4 h) [1]. M3 t½ was also 60.2% shorter than that of the active metabolite M1 (18.6 ± 5.1 h).

Clinical pharmacokinetics Metabolite profiling CML

Opposite Food Effect: High-Fat Diet Decreases M3 Cmax by 36.5% While Increasing Flumatinib Cmax by 181.6%

In a randomized, open-label, two-period crossover study in healthy Chinese subjects, high-fat diet administration produced opposite directional changes in plasma exposure for M3 compared to flumatinib and M1. The least square geometric mean (LSGM) ratio (high-fat/fasted) for M3 Cmax was 63.47% (90% CI: 54.02–74.57%), indicating a significant decrease, whereas flumatinib Cmax ratio was 281.65% (225.80–351.31%), a 4.4-fold opposite direction [1]. M3 AUC₀₋ₜ showed minimal change (85.23%, 90% CI: 74.72–97.22%), contrasting with a 67.43% increase for flumatinib.

Food-effect bioavailability Drug-drug interaction Bioequivalence

Lower Steady-State Accumulation Ratio (Rac,AUC) for M3 vs. Flumatinib and M1

At steady-state following once-daily 400 mg flumatinib, M3 showed an accumulation ratio (Rac,AUC) of 1.9, which was 44.1% lower than flumatinib (Rac,AUC = 3.4) and 13.6% lower than M1 (Rac,AUC = 2.2), indicating proportionally less drug accumulation upon repeated dosing [1]. At 600 mg, M3 Rac,AUC was 2.2 vs. flumatinib 3.9 and M1 2.7. M3 steady-state t½ (16.4 ± 4.5 h for 400 mg) was 53.7% shorter than flumatinib (35.4 ± 12.1 h) and 74.7% shorter than M1 (64.8 ± 53.7 h).

Multiple-dose pharmacokinetics Drug accumulation Steady-state

Pharmacologically Inactive M3 Metabolite vs. Active M1 Metabolite: Differentiating Selection for Drug Monitoring and DDI Studies

M3 (amide hydrolysis product) is established to be pharmacologically inactive against Bcr-Abl tyrosine kinase, in contrast to the N-desmethyl metabolite M1, which retains pharmacological activity similar to the parent drug flumatinib [1]. The plasma abundance of M3 is approximately 30% of the parent drug, whereas M1 is approximately 10% [1]. This differential activity means that while M1 contributes to both efficacy and toxicity, M3 serves purely as a metabolic pathway marker.

Metabolite activity profiling Therapeutic drug monitoring Pharmacodynamics

Procurement-Ready Application Scenarios for 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid (M3 Reference Standard)


LC-MS/MS Bioanalytical Method Development and Validation for Flumatinib Pharmacokinetic Studies

Procure the M3 free acid (CAS 859282-11-4) as a certified reference standard to establish dedicated calibration curves (linear range 0.200–200 ng/mL, LLOQ 0.200 ng/mL) and quality control samples for simultaneous quantification of flumatinib and its metabolites in human plasma [1]. Because M3 accuracy (±9.9% RE) and precision (RSD <10.6%) differ from flumatinib (±2.2% RE, RSD <8.5%), method validation must include M3-specific performance acceptance criteria; regulatory submissions (e.g., ANDA, NDA bioequivalence studies) require metabolite-specific validation data that cannot be substituted with flumatinib or M1 standards [1].

Flumatinib Drug Substance Impurity Profiling and Quality Control Release Testing

Use the compound as a characterized impurity reference standard (Flumatinib Impurity 2) for HPLC/LC-MS impurity profiling of flumatinib mesylate API and finished dosage forms . The 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid moiety represents the amide hydrolysis degradant pathway; sourcing an authenticated reference standard with defined purity (typically ≥95–98%) and full characterization data (NMR, MS, HPLC purity) is required for ICH Q3A/B-compliant impurity method validation in ANDA and DMF submissions .

Metabolic Pathway Elucidation and Pharmacologically Inactive Biomarker Studies

Employ M3 as a pathway-specific biomarker for flumatinib amide hydrolysis activity in human hepatocyte or recombinant CYP/esterase incubations [2]. Because M3 is pharmacologically inactive, it can serve as a delineated marker for hydrolytic metabolism without overlapping pharmacodynamic signal, enabling clean interpretation of CYP3A4-mediated N-demethylation vs. hydrolytic clearance pathways [2]. This is critical for in vitro DDI risk assessment where metabolite activity confounds the readout.

Food-Effect and Bioequivalence Study Design for Flumatinib Formulations

Because M3 exhibits an opposite food-effect direction (Cmax ↓36.5% with high-fat diet) compared to flumatinib (Cmax ↑181.6%) [3], bioequivalence study protocols evaluating generic flumatinib formulations must independently assess M3 pharmacokinetics in both fasted and fed states. Procuring M3 reference material for these studies enables separate statistical analysis of M3 Cmax and AUC ratios, as regulatory agencies increasingly expect metabolite data when the metabolite shows divergent food-effect or safety profiles from the parent [3].

Quote Request

Request a Quote for 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.